molecular formula C7H14ClNO2 B6225123 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride CAS No. 1449501-61-4

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride

Cat. No.: B6225123
CAS No.: 1449501-61-4
M. Wt: 179.64 g/mol
InChI Key: FLMGUUBHCFKZIW-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride (CAS 1449501-61-4) is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C 7 H 14 ClNO 2 and a molecular weight of 179.64 g/mol, features an unsaturated backbone that makes it a valuable building block for the construction of more complex nitrogen-containing heterocycles . Its structural motif is recognized in synthetic chemistry for applications such as the preparation of 3-cyanoquinolines, a class of compounds with significant research interest . The compound is characterized by a defined molecular structure, available in SMILES notation as O=C(O)C=CCN(CC)C.[H]Cl, and is provided as a hydrochloride salt to enhance its stability and handling properties . Researchers utilize this reagent for its potential to introduce a functionalized but-2-enoic acid segment with a tertiary amine group, which can be pivotal in modulating the physicochemical properties of target molecules. It is offered with a documented purity of 95% and requires cold-chain transportation to ensure integrity . Applications & Research Value: This chemical serves primarily as a versatile synthetic intermediate. Its key research value lies in its role in the synthesis of complex organic molecules, particularly in the development of novel chemical entities for research purposes. The presence of both electron-donating alkylamino groups and an electrophilic carboxylic acid on a conjugated alkene system provides multiple sites for chemical manipulation, enabling its use in cyclization reactions and as a precursor for larger molecular architectures . Handling & Safety: This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or animal use. Appropriate safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

1449501-61-4

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

(E)-4-[ethyl(methyl)amino]but-2-enoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-3-8(2)6-4-5-7(9)10;/h4-5H,3,6H2,1-2H3,(H,9,10);1H/b5-4+;

InChI Key

FLMGUUBHCFKZIW-FXRZFVDSSA-N

Isomeric SMILES

CCN(C)C/C=C/C(=O)O.Cl

Canonical SMILES

CCN(C)CC=CC(=O)O.Cl

Purity

95

Origin of Product

United States

Biological Activity

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride, also known as (E)-4-[ethyl(methyl)amino]but-2-enoic acid, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Structural Information

  • Molecular Formula : C7_7H13_{13}NO2_2
  • SMILES : CCN(C)C/C=C/C(=O)O
  • InChI : InChI=1S/C7H13NO2/c1-3-8(2)6-4-5-7(9)10/h4-5H,3,6H2,1-2H3,(H,9)

The compound primarily acts as an inhibitor of specific receptors related to neurotransmitter pathways. Its interaction with the vasopressin V1a receptor has been noted in various studies, suggesting a role in modulating physiological processes such as blood pressure regulation and water retention . The binding affinity and selectivity for these receptors are crucial for its therapeutic potential.

Antioxidant Activity

Recent studies have indicated that 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride exhibits significant antioxidant properties. This activity is comparable to that of ascorbic acid, suggesting its potential use in mitigating oxidative stress-related conditions .

Anti-cancer Properties

Case studies involving A431 human epidermoid carcinoma cells have demonstrated that this compound can inhibit cell proliferation. The compound's efficacy was evaluated through various assays that measured cell viability and proliferation rates in the presence of the compound .

Neuroprotective Effects

Preliminary research suggests that 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride may offer neuroprotective benefits. It has been shown to reduce neuronal damage in models of neurodegeneration, indicating its potential for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Levitzki et al. (2020)Demonstrated the compound's ability to inhibit cell proliferation in cancer models.
ACS Chemical Biology (2023)Reported on the selectivity of the compound for BRD4(1)L94C over other proteins, highlighting its potential as a targeted therapeutic agent .
PMC Article (2015)Investigated the compound's uptake in various cellular models, showing significant reductions in tumor visualization when treated with this compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H13_{13}NO2_2
  • Molecular Weight : Approximately 143.18 g/mol
  • SMILES Notation : CCN(C)C/C=C/C(=O)O
  • InChI Key : PJSVSBSQPJIHNV-SNAWJCMRSA-N

The compound features a butenoic acid backbone with an ethyl and methyl amino group, which contributes to its unique reactivity and interaction profiles.

Organic Synthesis

4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride serves as a vital building block in organic synthesis. Its structural characteristics allow for the formation of more complex molecules through various chemical reactions, including:

  • Coupling Reactions : It can participate in palladium-catalyzed reactions to form carbon-carbon bonds, facilitating the synthesis of larger organic molecules.
  • Functionalization : The amino group can undergo various functionalization reactions to create derivatives with tailored properties for specific applications.

Biological Studies

The compound has been investigated for its interactions with biological systems, particularly in the context of enzyme activity and amino acid metabolism:

  • Enzyme Interactions : Studies suggest that the compound may influence enzyme activity through hydrogen bonding and electrostatic interactions with active sites. This property makes it a candidate for further exploration in enzymology.
  • Pharmacological Potential : Ongoing research indicates that it may have therapeutic applications, particularly as a precursor for bioactive compounds. Investigations into its affinity for biological targets are essential for understanding its potential use in drug development.

Therapeutic Applications

The compound's potential therapeutic applications are being explored, particularly in relation to:

  • Cancer Treatment : As an intermediate in the synthesis of protein kinase inhibitors, 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride may play a role in developing treatments for cancer by targeting specific pathways involved in tumor growth and proliferation .
  • Specialty Chemicals Production : Its utility extends to industrial applications where it can be used to produce specialty chemicals that require specific functional groups or structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes References
4-[Ethyl(methyl)amino]but-2-enoic acid hydrochloride Ethyl + methyl amino C₇H₁₄ClNO₂ ~179.5 (calculated) Not explicitly listed Potential kinase inhibitor intermediate
(E)-4-(Dimethylamino)but-2-enoic acid hydrochloride Dimethyl amino C₆H₁₂ClNO₂ 165.5 (calculated) 848133-35-7 Afatinib intermediate; high solubility
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid hydrochloride Methyl + trifluoroethyl amino C₇H₁₁ClF₃NO₂ 233.62 2090434-02-7 Enhanced lipophilicity due to fluorine
(E)-4-(Piperidin-1-yl)but-2-enoic acid hydrochloride Piperidine ring C₉H₁₆ClNO₂ 213.69 (calculated) 197892-69-6 Increased steric bulk; altered receptor binding
(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic acid Isopropyl amino + ketone C₇H₁₁NO₃ 157.17 6314-45-0 Unique reactivity for cycloadditions

Key Structural and Functional Differences:

Substituent Effects: Dimethylamino vs. Trifluoroethylmethylamino: The trifluoroethyl group introduces electron-withdrawing fluorine atoms, increasing lipophilicity and metabolic stability, which is advantageous in drug design . Piperidin-1-yl: The cyclic piperidine substituent enhances rigidity and may improve target selectivity in receptor binding .

Synthetic Routes: The dimethylamino analog is synthesized via condensation of 2-(dimethylamino)acetaldehyde sulfite with methyl [bis(trifluoroethoxy)phosphinyl]acetate under basic conditions . Fluorinated derivatives (e.g., trifluoroethylmethylamino) require specialized reagents like 2,2,2-trifluoroethylamine, increasing production costs .

Applications: The dimethylamino derivative is a critical intermediate for afatinib, a tyrosine kinase inhibitor used in cancer therapy . Piperidine-containing analogs are explored in asymmetric catalysis and material science due to their conformational rigidity .

Research Findings and Implications

  • Solubility and Bioavailability: The hydrochloride salt form of these compounds improves aqueous solubility, facilitating in vitro and in vivo studies. Dimethylamino derivatives exhibit higher solubility than bulkier analogs like piperidinyl or trifluoroethylmethylamino variants .
  • Pharmacokinetics : Fluorinated derivatives demonstrate prolonged half-lives in metabolic studies, attributed to reduced cytochrome P450-mediated oxidation .
  • Structure-Activity Relationships (SAR): Substitution at the amino group directly influences potency. For example, the dimethylamino group in afatinib optimizes binding to EGFR kinase, while bulkier groups may reduce efficacy .

Preparation Methods

Alkylation of Methyl 4-Bromocrotonate

In a purged reactor, methyl 4-bromocrotonate is reacted with ethylmethylamine in acetonitrile at 40–45°C for 1 hour. The amine acts as both a nucleophile and base, displacing bromide to form methyl 4-[ethyl(methyl)amino]but-2-enoate. Excess amine ensures complete conversion, with reaction progress monitored via thin-layer chromatography (TLC).

Key conditions :

  • Solvent: Acetonitrile or tetrahydrofuran (THF)

  • Temperature: 40–45°C

  • Stoichiometry: 1.2 equivalents ethylmethylamine per bromoester

Saponification to Carboxylic Acid

The ester intermediate is hydrolyzed using aqueous sodium hydroxide (3.35 g NaOH in 25 mL H₂O per 12 g ester). After heating at 70–75°C for 3 hours, the mixture is acidified to pH 1–2 with 5N HCl, precipitating 4-[ethyl(methyl)amino]but-2-enoic acid.

Hydrochloride Salt Formation

The free acid is dissolved in ethanol, and gaseous HCl is introduced at 0–10°C. The hydrochloride salt crystallizes upon cooling, yielding 50–55% after recrystallization from ethyl acetate/n-hexane.

Characterization :

  • 1H-NMR (400 MHz, CDCl3): Expected signals include δ 6.88 (dt, J=15.7, 4.5 Hz, 1H, CH=CHCOO), 3.45 (q, J=7.0 Hz, 2H, NCH₂CH₃), 2.95 (s, 3H, NCH₃).

  • IR (ATR): Peaks at 1677 cm⁻¹ (C=O stretch) and 2938 cm⁻¹ (C-H alkyl).

Wittig Reaction with Amine-Functionalized Aldehydes

An alternative approach employs a Wittig reaction to construct the α,β-unsaturated acid backbone. This method, adapted from the synthesis of (E)-4-(benzyloxy)but-2-enoic acid, requires prior preparation of an ethyl(methyl)aminoacetaldehyde precursor.

Synthesis of Ethyl(Methyl)Aminoacetaldehyde

Ethylmethylamine is condensed with chloroacetaldehyde diethyl acetal in toluene under reflux. Acidic hydrolysis (5N HCl, 0°C) releases the aldehyde, which is stabilized as its bisulfite adduct.

Wittig Olefination

The aldehyde reacts with tert-butyl 2-(triphenylphosphoranylidene)acetate in toluene at room temperature. The (E)-enriched ester (tert-butyl 4-[ethyl(methyl)amino]but-2-enoate) is isolated via silica gel chromatography (n-hexane/ethyl acetate = 20:1).

Deprotection and Salt Formation

The tert-butyl group is removed with trifluoroacetic acid (TFA) in dichloromethane, followed by HCl-mediated salt formation. This route achieves 60–65% overall yield but requires multi-step aldehyde synthesis.

Optimization Insight :

  • Stereoselectivity : The Wittig reaction favors (E)-isomers due to steric hindrance during oxaphosphorane formation.

  • Purification : Column chromatography is critical for removing triphenylphosphine oxide byproducts.

Michael Addition to Acrylic Acid Derivatives

A less common but mechanistically insightful method involves Michael addition of ethylmethylamine to a propiolic acid ester, followed by acidification.

Base-Catalyzed Addition

Ethylmethylamine is added dropwise to methyl propiolate in THF at −20°C. Catalytic amounts of lithium bis(trimethylsilyl)amide (LiHMDS) deprotonate the amine, enhancing nucleophilicity. The reaction proceeds via a conjugate addition mechanism, yielding methyl 3-[ethyl(methyl)amino]propionate.

Isomerization to α,β-Unsaturated Acid

Heating the adduct at 100°C in toluene induces isomerization to methyl 4-[ethyl(methyl)amino]but-2-enoate. Subsequent hydrolysis and salt formation follow the same steps as in Section 1.

Challenges :

  • Regioselectivity : Competing γ-addition may occur without precise temperature control.

  • Yield : Lower overall yield (40–45%) due to isomerization inefficiency.

Reaction Optimization and Scale-Up Considerations

Solvent Selection

  • Acetonitrile : Preferred for nucleophilic substitution due to high dielectric constant and miscibility with amines.

  • THF : Suitable for low-temperature Michael additions but requires anhydrous conditions.

Acidification Protocol

Slow addition of HCl in isopropanol at 0–10°C minimizes decomposition of the acid-sensitive enoate.

Purification Techniques

  • Recrystallization : Ethyl acetate/n-hexane mixtures yield high-purity hydrochloride salts.

  • Column Chromatography : Necessary for Wittig-derived intermediates but impractical on industrial scales.

Analytical and Spectroscopic Validation

Predicted Physicochemical Properties

Collision cross-section (CCS) values for adducts, as predicted by PubChem:

Adductm/zCCS (Ų)
[M+H]+144.10192132.0
[M+Na]+166.08386140.6

Comparative NMR Data

  • Free Acid : δ 10.55 (br s, COOH), 5.85 (dt, J=15.7 Hz, CH=CH).

  • Hydrochloride Salt : Downfield shift of NCH₂CH₃ to δ 3.52 due to protonation .

Q & A

Q. What are the optimal synthetic routes for 4-[ethyl(methyl)amino]but-2-enoic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, ethylmethylamine may react with a β,γ-unsaturated carboxylic acid derivative under acidic/basic conditions. Key variables include:
  • Reagents : Use of anhydrous solvents (e.g., THF) to prevent hydrolysis .
  • Catalysts : Acid catalysts (e.g., HCl) to protonate intermediates and stabilize charged species.
  • Purification : Recrystallization or HPLC to isolate the hydrochloride salt.
  • Optimization : Apply Design of Experiments (DoE) to systematically vary temperature, stoichiometry, and solvent polarity, then analyze via ANOVA to identify critical factors .
Variable Range Tested Impact on Yield
Temperature25–80°CHigher yields at 60°C
SolventTHF vs. DCMTHF improves solubility

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of ethyl(methyl)amino groups (δ 2.2–3.0 ppm for N-CH₂/CH₃) and the α,β-unsaturated carboxylic acid moiety (δ 5.5–6.5 ppm for alkene protons) .
  • FT-IR : Identify C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
  • Chromatography :
  • HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.

Q. What experimental protocols are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Stability : Dissolve the compound in buffers (pH 2–9) and monitor degradation via HPLC over 72 hours. Acidic conditions (pH < 4) may protonate the amine, enhancing solubility but risking hydrolysis .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at -20°C under inert gas to prevent oxidation .

Q. How can researchers evaluate the compound’s solubility in aqueous and organic solvents for biological assays?

  • Methodological Answer :
  • Phase Solubility Analysis : Prepare saturated solutions in PBS, DMSO, or ethanol. Centrifuge and quantify supernatant concentration via UV-Vis spectroscopy (λmax ~260 nm).
  • Co-solvency Approach : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular dynamics) guide reaction optimization and tautomer prediction?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum mechanical calculations (e.g., Gaussian) to model transition states and identify energetically favorable pathways. Compare computed activation energies with experimental yields .
  • Tautomer Analysis : Use DFT to predict dominant tautomers (e.g., enol vs. keto forms). Validate with variable-temperature NMR or X-ray crystallography .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Hypothesis Testing : If a byproduct is detected via LC-MS, propose mechanistic pathways (e.g., Michael addition side reactions) and validate using isotopic labeling or trapping experiments .
  • Multi-technique Validation : Cross-reference XRD (for solid-state structure) with solution NMR to confirm conformational differences .

Q. How can advanced separation technologies (e.g., membrane filtration, chiral chromatography) improve enantiomeric resolution?

  • Methodological Answer :
  • Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralpak®) with hexane:isopropanol gradients. Optimize retention factors (k) and selectivity (α) via DoE .
  • Membrane-Based Enrichment : Employ nanofiltration membranes (MWCO 200–500 Da) to separate diastereomeric salts .

Q. What in vitro/in vivo models are suitable for studying the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (e.g., ADP-Glo™). IC₅₀ values should be validated with dose-response curves (n ≥ 3 replicates) .
  • Cell-Based Studies : Use HEK293 or primary cells with Western blotting to assess downstream signaling modulation .

Q. How do degradation pathways under oxidative stress inform formulation design?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to H₂O₂ or UV light. Identify degradation products via HRMS and propose mechanisms (e.g., N-oxide formation) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or lyoprotectants (e.g., trehalose) to lyophilized formulations .

Q. What interdisciplinary approaches integrate chemical synthesis with systems biology for mechanism-of-action studies?

  • Methodological Answer :
  • Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map cellular responses. Use pathway enrichment tools (e.g., MetaboAnalyst) to link compound exposure to perturbed pathways .
  • Network Pharmacology : Build interaction networks (e.g., STRING) to identify off-target effects or synergistic drug combinations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.